molecular formula C27H30ClN3O2 B1574376 MPC-2130

MPC-2130

Cat. No.: B1574376
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of MPC-2130 as a Novel Chemical Entity in Preclinical Drug Discovery

This compound, also known as MPI-176716, was identified as a small molecule inhibitor with potential applications in cancer therapy. In the preclinical phase of its development, the compound was characterized as a broad-acting inducer of apoptosis, the process of programmed cell death that is often dysregulated in cancer cells.

Preclinical investigations, primarily conducted by Myriad Genetics, Inc., revealed that this compound exhibited significant cytotoxic activity against a range of cancer cell lines. Notably, these included models of ovarian cancer, prostate cancer, and lymphomas such as Burkitt's lymphoma and T-cell lymphoma. wikipedia.orgmyriadgenetics.eu A key finding from these early studies was the compound's effectiveness against cancer cell lines that had developed resistance to multiple existing chemotherapy drugs. myriadgenetics.eu This suggested that this compound might operate through a mechanism that circumvents common drug resistance pathways, such as the activity of multi-drug resistance (MDR) pumps. wikipedia.orgmyriadgenetics.eu

Furthermore, in vivo studies using xenograft models, where human tumors are implanted in mice, demonstrated the potential therapeutic efficacy of this compound. Treatment with the compound led to a significant reduction in tumor growth in models of ovarian and prostate cancer. wikipedia.orgmyriadgenetics.eu Another significant characteristic identified in preclinical testing was the compound's ability to penetrate the brain, a feature that suggested its potential utility in treating brain tumors and metastases. wikipedia.org

Historical Trajectory and Research Milestones of this compound in Pharmaceutical Development

The development of this compound as a potential cancer therapeutic was primarily advanced by Myriad Genetics in the early to mid-2000s. The company's research and development efforts positioned this compound as one of its promising pipeline candidates.

A significant milestone in its development was the submission of an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA) in December 2004. myriadgenetics.eu This submission marked the transition of this compound from a preclinical research compound to an agent ready for initial human testing.

Following the IND submission, Myriad Genetics initiated a Phase 1 clinical trial for this compound. wikipedia.orgmedicaldevice-network.com The primary objectives of this early-stage clinical study were to evaluate the safety and pharmacokinetic profile of the compound in patients with advanced metastatic tumors or blood cancers, as well as in those with refractory cancers that had not responded to previous chemotherapy regimens. wikipedia.orgmyriadgenetics.eu

The timeline below highlights the key public announcements regarding the early development of this compound:

DateMilestone
December 28, 2004 Myriad Genetics announces the submission of an Investigational New Drug (IND) application to the FDA for this compound to begin a Phase 1 human clinical trial. myriadgenetics.eu
April 18, 2005 Myriad Genetics presents preclinical data on the anti-tumor activity of this compound at the American Association for Cancer Research annual meeting. The company also confirms that this compound is in the Phase 1 clinical trial stage. wikipedia.org
October 28, 2005 In a quarterly report, Myriad Genetics lists this compound as being in a Phase 1 human clinical trial for advanced metastatic tumors and blood cancers. medicaldevice-network.com

Publicly available information on the progress or results of the Phase 1 clinical trial for this compound is limited. The subsequent development status of the compound is not well-documented in scientific literature or public records, suggesting that its clinical development may not have progressed to later stages.

Foundational Research Hypotheses Underpinning this compound's Development as an Investigational Agent

The development of this compound was predicated on several key research hypotheses centered on the therapeutic potential of inducing apoptosis in cancer cells.

The primary hypothesis was that a small molecule capable of inducing apoptosis through a novel mechanism could be an effective treatment for a broad spectrum of cancers. The observation that this compound was a "broad-acting inducer of apoptosis" supported this initial premise. wikipedia.orgmyriadgenetics.eu The exact molecular target and signaling pathway of this compound were not publicly disclosed in detail, but it was suggested to function at a point in the apoptosis pathway independent of another of the company's cancer compounds, MPC-6827. myriadgenetics.eu

A second crucial hypothesis was that this compound could overcome the significant clinical challenge of multi-drug resistance. Many cancers become resistant to chemotherapy by upregulating the expression of MDR pumps, which actively expel therapeutic agents from the cell. The preclinical finding that this compound was not a substrate for these pumps and was equally effective against drug-resistant and non-resistant cell lines formed a cornerstone of its development rationale. wikipedia.orgmyriadgenetics.eu This suggested that this compound could offer a therapeutic option for patients whose cancers had become refractory to standard treatments.

Finally, the ability of a compound to cross the blood-brain barrier is a critical factor in the treatment of central nervous system cancers. The preclinical evidence of this compound's brain penetration led to the hypothesis that it could be a viable agent for treating primary brain tumors or metastases to the brain, which are notoriously difficult to treat with conventional chemotherapeutics. wikipedia.org

The table below summarizes the key research hypotheses for this compound:

HypothesisSupporting Preclinical Evidence
Broad-Spectrum Anticancer Activity via Apoptosis Induction Demonstrated cancer cell killing activity in ovarian, prostate, and lymphoma cell lines. wikipedia.orgmyriadgenetics.eu
Efficacy Against Multi-Drug Resistant Cancers Equal effectiveness in cancer cell lines with and without multi-drug resistance, indicating it is not a substrate for MDR pumps. wikipedia.orgmyriadgenetics.eu
Potential for Treating Brain Malignancies Evidence of significant brain penetration in preclinical studies. wikipedia.org

Properties

Molecular Formula

C27H30ClN3O2

Appearance

Solid powder

Synonyms

MPC2130;  MPC-2130;  MPC 2130.; NONE

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Mpc 2130

Research on MPC-2130's Evasion of Multi-Drug Resistance (MDR) Mechanisms

Multi-drug resistance in cancer cells presents a formidable challenge in oncology, often leading to treatment failure. This resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively pump therapeutic agents out of the cells, thereby reducing their intracellular concentration to sub-therapeutic levels. Research into this compound has specifically focused on its interaction, or lack thereof, with these efflux pumps, highlighting its potential to circumvent common MDR pathways.

Assessment of this compound as a Non-Substrate for MDR Pumps (e.g., MDR-1, MRP-1, BCRP-1)

A critical finding in the study of this compound is its classification as a non-substrate for several key ABC superfamily transporters implicated in multi-drug resistance. Specifically, in vitro studies have demonstrated that this compound is not transported by P-glycoprotein 1 (MDR-1, also known as ABCB1), multidrug resistance-associated protein 1 (MRP1, also known as ABCC1), and breast cancer resistance protein 1 (BCRP1, also known as ABCG2) idrblab.netidrblab.netpharmacologyeducation.orgnih.gov. This non-substrate property is crucial, as it suggests that this compound's efficacy is not compromised by the presence or overexpression of these efflux pumps, which are primary drivers of drug resistance in many tumor types.

The following table summarizes the assessment of this compound's interaction with major MDR efflux pumps:

MDR Efflux PumpAlternative NamesSubstrate Status for this compoundResearch Findings
P-glycoprotein 1MDR-1, ABCB1Non-substrateIn vitro studies confirm this compound is not transported by this pump, making it potentially useful in MDR tumors expressing MDR-1. idrblab.netidrblab.netpharmacologyeducation.orgnih.gov
MRP1ABCC1Non-substrateThis compound has been shown not to be a substrate for MRP1, suggesting its activity is unaffected by this efflux transporter. idrblab.netidrblab.net
BCRP1ABCG2Non-substrateResearch indicates this compound is not transported by BCRP1, contributing to its ability to overcome resistance mediated by this pump. idrblab.netidrblab.net

Mechanistic Studies on Circumvention of Efflux Transporters in Resistant Cell Lines

For instance, studies evaluating this compound's anti-tumor activity in human ovarian and prostate tumor xenografts in athymic nude mice demonstrated its ability to inhibit the growth of various blood and solid tumors pharmacologyeducation.orgnih.gov. The consistent efficacy observed in these resistant models, where MDR pumps are often overexpressed, reinforces the understanding that this compound is not a substrate for these transporters and thus maintains its therapeutic potential even in the presence of established resistance mechanisms pharmacologyeducation.orgnih.gov. The compound's broad-acting apoptosis-inducing properties are believed to contribute to its robust activity across diverse cellular contexts, including those with elevated efflux transporter activity idrblab.netidrblab.netpharmacologyeducation.org.

Preclinical Efficacy and Biological Activity Studies of Mpc 2130 in Model Systems

In Vitro Studies on Anti-Proliferative and Cytotoxic Activity

Preclinical evaluations of MPC-2130 in tissue culture models have revealed its proapoptotic activity and significant cancer cell killing capabilities. gcs-web.comaacrjournals.org

This compound has demonstrated significant anti-proliferative and cytotoxic activity across a diverse panel of cancer cell lines, encompassing both solid tumors and hematopoietic malignancies. Responsive solid tumor cell lines include OVCAR-3 (ovarian), and LNCaP and PC-3 (prostate). aacrjournals.org For bone marrow-derived tumors, this compound showed activity against T-cell lines such as H9, Molt-4, and Jurkat, as well as Burkitt's lymphoma cell lines including Daudi and Ramos. aacrjournals.org The compound functions as a broad-acting inducer of apoptosis, a mechanism by which it drives cancer cells to undergo programmed cell death. myriad.comgcs-web.comannualreports.com

Table 1: Responsive Cancer Cell Lines to this compound In Vitro

Cancer TypeCell Lines (Examples)Activity Noted
Ovarian CancerOVCAR-3Responsive, Cell Killing
Prostate CancerLNCaP, PC-3Responsive, Cell Killing
T-Cell LymphomaH9, Molt-4, JurkatResponsive, Cell Killing
Burkitt's LymphomaDaudi, RamosResponsive, Cell Killing

A crucial aspect of this compound's in vitro profile is its efficacy against drug-resistant cancer cells. Studies have shown that this compound is equipotent in inducing apoptosis in cancer cell lines, irrespective of their expression levels of multidrug resistance (MDR) ABC transporters, specifically MDR-1 (Pgp-1), MRP-1, and BCRP-1. aacrjournals.org This indicates that this compound is not a substrate for these efflux pumps, which are a primary cause of cancer's resistance to many marketed drugs like paclitaxel (B517696) and vinblastine. myriad.comgcs-web.com Its effectiveness was observed to be consistent in both resistant and non-resistant cell lines tested, suggesting its potential utility in treating cancers that have developed multi-drug resistance. myriad.comannualreports.com

In Vivo Efficacy Assessments in Murine Xenograft Models

The promising in vitro activity of this compound translated into significant antitumor effects in various murine xenograft models, providing robust evidence of its preclinical efficacy. myriad.comgcs-web.com

This compound demonstrated notable antitumor activity in human ovarian tumor xenografts established in athymic nude mice. myriad.com In studies utilizing OVCAR-3 tumor lines subcutaneously implanted into these mice, this compound significantly inhibited tumor growth. aacrjournals.org Specifically, treatment with this compound led to a 61% reduction in the growth of ovarian cancer tumors relative to controls. gcs-web.com Furthermore, in OVCAR-3 xenografts, this compound significantly increased the time for tumors to reach a volume of 1500 mm³ (a measure related to survival) at day 30 when compared to vehicle-treated controls (Wilcoxon and Log Rank; p = 0.014). aacrjournals.org Significant inhibition of OVCAR-3 xenograft growth was also observed on Day 19 (ANOVA; p = 0.004). aacrjournals.org

Table 2: Antitumor Activity of this compound in Human Ovarian Tumor Xenografts

Model SystemTumor Growth InhibitionImpact on Survival (Time to 1500 mm³ tumor volume)Statistical Significance (p-value)
OVCAR-3 Xenografts61% reductionSignificantly increased at Day 300.014 (Wilcoxon and Log Rank)
OVCAR-3 XenograftsSignificant inhibitionN/A0.004 (ANOVA) on Day 19

Similar to ovarian cancer models, this compound exhibited significant antitumor activity in human prostate tumor xenografts in athymic nude mice. myriad.comgcs-web.com Investigations using LNCaP tumor lines subcutaneously implanted into athymic nude mice showed that this compound significantly inhibited the growth of these xenografts on day 9 when compared to animals treated with vehicle alone (ANOVA; p = 0.0123). aacrjournals.org These findings underscore this compound's efficacy against prostate cancer in an in vivo setting. myriad.com

Table 3: Antitumor Activity of this compound in Human Prostate Tumor Xenografts

Model SystemTumor Growth InhibitionStatistical Significance (p-value)
LNCaP XenograftsSignificant inhibition0.0123 (ANOVA) on Day 9

Across both ovarian and prostate xenograft models, this compound consistently demonstrated significant tumor growth inhibition and a positive impact on model organism survival. myriad.comgcs-web.comaacrjournals.org The compound's mechanism of action as a broad-acting inducer of apoptosis is believed to underpin these observed antitumor effects in preclinical testing. myriad.com The significant reduction in tumor growth and the extension of time to reach a critical tumor volume in treated mice highlight this compound's potential as an effective therapeutic agent against multiple tumor types. myriad.comaacrjournals.org

Investigation of Blood-Brain Barrier Permeation in Preclinical Models

The Blood-Brain Barrier (BBB) represents a formidable physiological obstacle for the delivery of therapeutic agents to the central nervous system (CNS), posing a significant challenge in the treatment of brain tumors and other CNS-associated malignancies. This highly selective barrier, composed of specialized endothelial cells, pericytes, and astrocytes, tightly regulates the passage of substances from the bloodstream into the brain parenchyma, thereby protecting the CNS from toxins and pathogens. medtechbcn.comnih.govacs.org Overcoming the restrictive properties of the BBB is paramount for developing effective CNS therapies. nih.govdrughunter.com

Demonstration of Significant Brain Penetration by this compound

Preclinical investigations into the pharmacological profile of this compound have specifically addressed its ability to traverse the blood-brain barrier. In vitro studies have demonstrated that this compound exhibits significant brain penetration. myriad.com A crucial finding from these studies is that this compound is not a substrate for multidrug resistance (MDR) pumps. myriad.com MDR pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are efflux transporters located at the BBB that actively pump many therapeutic compounds out of the brain, thereby limiting their accumulation in CNS tissues and reducing their therapeutic efficacy. medtechbcn.com The observed lack of susceptibility to MDR pumps for this compound is a critical attribute that facilitates its brain penetration. myriad.com This characteristic suggests that this compound can bypass a common mechanism by which the BBB restricts drug entry, allowing for potentially higher and more sustained concentrations within the brain.

The qualitative findings regarding this compound's interaction with the BBB and MDR pumps are summarized in the table below:

CharacteristicFinding for this compoundImplication for Brain PenetrationSource
Blood-Brain Barrier (BBB) PermeationSignificant brain penetrationEnhanced access to CNS targets myriad.com
Substrate for Multidrug Resistance (MDR) PumpsNot a substrateAvoids active efflux from the brain, promoting accumulation myriad.com

Research Implications for Central Nervous System (CNS) Associated Malignancies in Preclinical Contexts

The demonstrated significant brain penetration of this compound carries substantial implications for its potential application in the treatment of CNS-associated malignancies within preclinical contexts. Primary brain tumors and brain metastases represent a particularly challenging area in oncology due to the inherent difficulty in delivering therapeutic agents across the BBB at concentrations sufficient to exert anti-tumor effects. medtechbcn.comacs.orgnih.gov

This compound has been identified as a broad-acting inducer of apoptosis in preclinical testing. myriad.com Its anti-tumor activity has been demonstrated in various preclinical models, including human ovarian and prostate tumor xenografts in athymic nude mice, where it inhibited tumor growth. myriad.com Furthermore, this compound exhibited significant cancer cell killing activity against lymphoma cell lines, specifically Burkitt's lymphoma and T-cell lymphoma, and showed effectiveness in mice implanted with human tumors, leading to a significant reduction in ovarian and prostate cancers. myriad.com The ability of this compound to effectively inhibit the growth of diverse tumor types, coupled with its capacity to cross the BBB, positions it as a promising candidate for further investigation in CNS malignancies. myriad.com

The effective permeation of the BBB by this compound suggests that it could achieve therapeutically relevant concentrations within brain tissue, which is a critical prerequisite for treating tumors originating in or metastasizing to the CNS. medtechbcn.comdrughunter.com This characteristic is particularly valuable given that many conventional chemotherapies struggle to reach effective concentrations in the brain. nih.gov The preclinical findings underscore the potential of this compound to address the unmet medical need in CNS oncology by directly targeting cancer cells within the brain, without being hindered by efflux mechanisms. Future preclinical research could further explore its efficacy in specific CNS tumor models, such as patient-derived xenografts or organoid models, which are increasingly used to better understand tumor biology and evaluate new drug candidates for pediatric brain tumors. nih.govprinsesmaximacentrum.nl

Pharmacological Research and Analytical Methodologies Applied to Mpc 2130

Preclinical Pharmacokinetic (PK) Characterization in Animal Models

Preclinical pharmacokinetic (PK) studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and eliminated within a living organism. For MPC-2130, these investigations have provided insights into its systemic exposure and disposition in murine systems, which are foundational for translational research aacrjournals.orgprepladder.commsdvetmanual.comcreative-bioarray.com.

Pharmacokinetic parameters for this compound were assessed in male Nu/+ mice following a single intravenous injection at a dose of 10 mg/kg aacrjournals.org. The systemic exposure, quantified by the area under the curve from time zero to infinity (AUC(0-inf)), was determined to be 17833 hr*ng/mL. The compound exhibited a terminal elimination half-life of approximately 6.0 hours, indicating its rate of removal from the systemic circulation in this murine model aacrjournals.org.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Male Nu/+ Mice

ParameterValueUnit
Dose (Intravenous)10mg/kg
AUC(0-inf)17833hr*ng/mL
Terminal Elimination Half-Life~6.0hours

Investigative studies into the absorption and distribution of this compound in preclinical settings have revealed significant characteristics. In vitro analyses demonstrated that this compound was not a substrate for multidrug resistance (MDR) pumps, including P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2) myriad.comtermwiki.comaacrjournals.orggcs-web.comcancer.gov. This finding is particularly relevant as it suggests that this compound may be effective against tumors that have developed resistance to conventional chemotherapies through these efflux transporters termwiki.comgcs-web.comcancer.gov. Furthermore, preclinical studies indicated that this compound possesses significant brain penetration, which could be advantageous for addressing cancers with central nervous system involvement myriad.com. While detailed metabolic pathways (e.g., specific enzymes involved or identified metabolites) for this compound are not extensively detailed in the available literature, its lack of susceptibility to major efflux pumps is a key aspect of its disposition and contributes to its favorable distribution profile myriad.comtermwiki.comaacrjournals.orggcs-web.comcancer.gov.

Broader Research Implications and Future Directions for Chemical Compounds Inducing Apoptosis and Overcoming Drug Resistance

Comparative Analysis of MPC-2130 with Other Apoptosis-Inducing Agents in Preclinical Development

This compound was characterized as a broad-acting inducer of apoptosis, demonstrating significant cancer cell-killing activity in preclinical models of ovarian and prostate cancer, as well as Burkitt's and T-cell lymphomas. A key feature of this compound was its ability to remain effective in cancer cell lines resistant to multiple drugs, suggesting it was not a substrate for MDR pumps. This positions this compound within a class of investigational agents designed to overcome a primary mechanism of chemotherapy failure.

A comparative analysis with other preclinical apoptosis-inducing agents reveals a diverse landscape of mechanisms and targets. These can be broadly categorized, and a hypothetical comparison based on available information for this compound is presented below.

Table 1: Comparative Profile of Preclinical Apoptosis-Inducing Agents

Compound/ClassPrimary Mechanism of ActionOvercomes MDR?Representative Preclinical Cancer ModelsDevelopment Status (Illustrative)
This compound Broad-acting apoptosis inducerYes (Not a substrate for MDR pumps)Ovarian, Prostate, LymphomaDiscontinued (B1498344)
BH3 Mimetics (e.g., Venetoclax precursors) Inhibit anti-apoptotic Bcl-2 family proteinsVaries by specific agent and resistance mechanismLeukemia, Lymphoma, various solid tumorsSome have advanced to clinical approval
TRAIL Receptor Agonists Activate the extrinsic apoptosis pathway via death receptorsCan be effective, but resistance can developColon, Lung, PancreaticMany have been discontinued in clinical trials
IAP Inhibitors (Smac mimetics) Antagonize Inhibitor of Apoptosis Proteins (IAPs)Yes, can sensitize cells to other apoptotic stimuliBreast, Lung, GlioblastomaSeveral in clinical development
HDAC Inhibitors (e.g., Vorinostat) Epigenetic modification leading to expression of pro-apoptotic genesYes, can re-sensitize resistant cellsCutaneous T-cell lymphoma, other hematological and solid tumorsSome have received clinical approval

This table is illustrative and based on general knowledge of these compound classes, as specific preclinical data for this compound is limited.

Theoretical Frameworks and Methodological Advancements in Designing Chemical Entities to Overcome Multi-Drug Resistance

The development of compounds like this compound, which are not susceptible to MDR pumps, is a key strategy in overcoming multi-drug resistance. The theoretical frameworks guiding the design of such chemical entities have evolved significantly.

One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells. Strategies to overcome this include:

Developing non-substrate drugs: Designing molecules that are not recognized by ABC transporters is a direct approach. This involves modifying the chemical structure to alter properties like lipophilicity, charge, and hydrogen bonding capacity. This compound was reported to be effective against MDR cell lines, suggesting its design successfully avoided recognition by these pumps.

Inhibition of ABC transporters: Co-administration of a chemosensitizer that inhibits the function of ABC transporters can restore the efficacy of conventional chemotherapy. However, this approach has been challenging due to the toxicity of early-generation inhibitors.

Bypassing efflux pumps: Nanoparticle-based drug delivery systems can encapsulate cytotoxic agents, allowing them to enter cancer cells via endocytosis and bypass the efflux pumps located on the cell membrane.

Targeting alternative pathways: Developing agents that induce cell death through mechanisms independent of the targets of conventional drugs can circumvent resistance. Inducing apoptosis through novel pathways is a prime example of this strategy.

Methodological advancements in computational chemistry and high-throughput screening have accelerated the discovery of compounds with favorable MDR-avoiding profiles. Structure-activity relationship (SAR) studies and in silico modeling can predict the likelihood of a compound being a substrate for ABC transporters, guiding the medicinal chemistry efforts in a more targeted manner.

Future Avenues for Academic Inquiry into Compounds with Similar Biological Activities and Research Profiles

The profile of this compound points toward several promising avenues for future academic research in the field of apoptosis induction and overcoming drug resistance.

Elucidation of Novel Apoptotic Pathways: Investigating the precise molecular targets and mechanisms of action of discontinued compounds like this compound could uncover novel nodes in the apoptosis signaling network. This fundamental research can provide the basis for the next generation of apoptosis-inducing agents.

Development of Multi-Targeting Ligands: Designing single chemical entities that can modulate multiple pathways involved in both apoptosis and drug resistance is a compelling strategy. For example, a compound that both inhibits an anti-apoptotic protein and is not a substrate for MDR pumps could have a synergistic effect.

Biomarker Discovery for Patient Stratification: A critical challenge in the clinical development of apoptosis inducers has been the identification of patient populations most likely to respond. Academic research can play a crucial role in discovering and validating predictive biomarkers that can guide the clinical use of these agents.

Repurposing and Rescue of Discontinued Drugs: There is a growing interest in re-evaluating discontinued pharmaceutical assets for new indications or in different therapeutic combinations. Academic-industry partnerships could "rescue" promising but abandoned compounds like this compound, exploring their potential in different cancer types or in combination with newer targeted therapies.

Q & A

Q. How should researchers design an initial experiment to synthesize MPC-2130 while ensuring reproducibility?

Answer: A robust experimental design should include:

  • Clear objectives : Define the purpose (e.g., optimizing yield, characterizing properties) and align with prior literature gaps .
  • Structured methodology : Follow a stepwise protocol detailing reagents, reaction conditions (temperature, solvent, catalysts), and purification methods. Use IUPAC nomenclature for compounds and specify instrumentation (e.g., NMR, HPLC) .
  • Controls and variables : Include positive/negative controls and document variables (e.g., pH, time) to isolate confounding factors .
  • Data collection plan : Predefine metrics (e.g., yield, purity) and use tools like electronic lab notebooks for traceability .

Example Experimental Design Table:

ComponentDetailsReference
Objective Optimize this compound synthesis yield
Reagents Precursor A (≥98% purity), Solvent B
Conditions 80°C, 12h, nitrogen atmosphere
Characterization NMR (¹H/¹³C), HPLC purity analysis

Q. What statistical methods are appropriate for preliminary analysis of this compound’s physicochemical data?

Answer:

  • Descriptive statistics : Calculate means, standard deviations, and confidence intervals for replicates (e.g., yield measurements) .
  • Instrument precision : Report numerical data to one significant digit beyond instrument resolution (e.g., HPLC purity as 99.2% ± 0.3%) .
  • Outlier detection : Use Grubbs’ test or Dixon’s Q-test to identify anomalies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Answer:

  • Methodological audit : Compare experimental conditions (e.g., cell lines, assay protocols) and compound purity between studies .
  • Statistical re-evaluation : Apply meta-analysis to aggregate data, testing for heterogeneity (e.g., Cochran’s Q-test) .
  • Replication : Reproduce conflicting experiments under standardized conditions, including shared reagents and protocols .
  • Mechanistic studies : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to validate bioactivity .

Q. What strategies optimize this compound’s reaction conditions while maintaining scalability for academic labs?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test multiple variables (e.g., temperature, solvent ratio) and identify interactions .
  • Green chemistry principles : Prioritize solvent recycling and catalyst recovery to reduce costs and environmental impact .
  • Reproducibility checks : Validate optimized conditions across 3+ independent replicates and share raw data for peer validation .

Example DoE Framework:

VariableRange TestedOptimal Value
Temperature60–100°C80°C
Solvent Ratio1:1 to 1:3 (v/v)1:2 (v/v)
Catalyst Loading5–15 mol%10 mol%

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s stability?

Answer:

  • Model refinement : Re-evaluate computational parameters (e.g., force fields, solvation models) using experimental data as constraints .
  • Experimental validation : Perform accelerated stability studies (e.g., thermal stress, humidity) and compare degradation profiles .
  • Data triangulation : Integrate NMR crystallography or mass spectrometry to identify unanticipated degradation pathways .

Methodological Best Practices

Q. What ethical and reporting standards apply to this compound research involving biological assays?

Answer:

  • Ethical compliance : Obtain institutional approval for studies involving animal/human tissues and disclose conflicts of interest .
  • Data transparency : Publish raw data (e.g., spectral files, assay curves) in repositories like Zenodo .
  • Reporting guidelines : Follow CONSORT for in vivo studies or MIAME for microarray data .

Q. How can researchers ensure the validity of structure-activity relationship (SAR) models for this compound derivatives?

Answer:

  • Dataset quality : Include diverse analogs with ≥80% purity and validated bioactivity data .
  • Model validation : Use leave-one-out cross-validation and external test sets to avoid overfitting .
  • Uncertainty quantification : Report confidence intervals for predicted IC50/EC50 values .

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